3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol
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Overview
Description
3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as copper chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents
Scientific Research Applications
3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Medicine: Pyrazole derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as 3-methyl-1-phenyl-1H-pyrazol-5-ol and 1-methylpyrazole-4-boronic acid pinacol ester. These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-[1-(1-methylpyrazol-4-yl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-8(10-4-3-5-13)9-6-11-12(2)7-9/h6-8,10,13H,3-5H2,1-2H3 |
InChI Key |
ACYDEOHHFYTNQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C)NCCCO |
Origin of Product |
United States |
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